

stability testing of formulations containing sodium starch glycolate under accelerated conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium glycolate	
Cat. No.:	B146980	Get Quote

Technical Support Center: Stability Testing of Formulations Containing Sodium Starch Glycolate

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with formulations containing sodium starch glycolate (SSG) under accelerated stability conditions.

Frequently Asked Questions (FAQs)

Q1: What is sodium starch glycolate (SSG) and why is it used in pharmaceutical formulations?

A1: Sodium starch glycolate is a superdisintegrant used in oral solid dosage forms like tablets and capsules to promote their rapid breakdown into smaller particles when they come into contact with fluids.[1] This rapid disintegration facilitates the dissolution of the active pharmaceutical ingredient (API), which is a crucial step for its absorption and bioavailability.[2] [3] SSG is a chemically modified starch and works by absorbing water quickly, leading to significant swelling that breaks the tablet apart.[4][5]

Q2: What are accelerated stability studies and what are the typical conditions?







A2: Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes of a drug product by using exaggerated storage conditions.[6] The most common accelerated condition for products intended for long-term storage at 25° C/60% relative humidity (RH) is 40° C ± 2° C and 75% RH ± 5% RH.[6][7] These studies help to predict the shelf life of a product in a shorter period.[8]

Q3: How does SSG's performance change under accelerated stability conditions?

A3: Under high temperature and humidity, SSG can be susceptible to changes. The cross-links within the SSG polymer, particularly ester cross-links, can hydrolyze.[9][10] This hydrolysis can lead to increased gelling of the SSG particles upon contact with water, which may form a viscous barrier that hinders further water penetration into the tablet core and can prolong disintegration and dissolution times.[9][11] SSG with phosphorous cross-links is generally more resistant to this type of degradation.[9][12]

Q4: What are the critical quality attributes to monitor for tablets containing SSG during an accelerated stability study?

A4: Key parameters to monitor include:

- Disintegration Time: To ensure the tablet breaks down within the specified timeframe.
- Dissolution Rate: To confirm the API is released at the desired rate.
- Hardness and Friability: To assess the physical integrity of the tablets.
- Appearance: To check for any changes in color, shape, or signs of defects.
- Moisture Content: As increased moisture can affect both the SSG and the overall tablet stability.
- Assay and Impurities/Degradation Products: To ensure the API remains potent and degradation is within acceptable limits.

Q5: Are there different types of SSG, and does the type impact stability?



A5: Yes, different types and grades of SSG are available, which can vary in their degree of cross-linking, substitution, particle size, and the chemical nature of the cross-links (e.g., phosphorous vs. ester cross-links).[9][13] SSG with phosphorous cross-links is more resistant to hydrolysis under stress conditions compared to SSG with ester cross-links, making it a more robust choice for formulations that may be exposed to high heat and humidity.[9][12]

Troubleshooting Guide

Problem: An increase in tablet disintegration time is observed after 3 months at 40°C / 75% RH.

Possible Cause	Suggested Action		
Hydrolysis of SSG Cross-links: The high temperature and humidity may have caused the breakdown of ester cross-links in the SSG, leading to increased gelling and reduced swelling efficiency.[9][10]	- Consider using a grade of SSG with more stable phosphorous cross-links.[9][12]- Evaluate the moisture content of the tablets; if high, consider improving the packaging to provide a better moisture barrier.		
Interaction with other excipients: The presence of alkaline excipients in the formulation can accelerate the hydrolysis of SSG cross-links.[9] [14]	- Review the formulation for any excipients that could create an alkaline microenvironment and consider replacing them with neutral alternatives.		
High Lubricant Level: An excessive amount of hydrophobic lubricant (e.g., magnesium stearate) can coat the SSG particles, hindering water uptake. This effect can be exacerbated at higher temperatures.	- Optimize the lubricant concentration and blending time to avoid over-lubrication.		

Problem: The dissolution rate of the API has decreased after 6 months at 40°C / 75% RH.



Possible Cause	Suggested Action	
Gelling of SSG: As a result of cross-link hydrolysis, the SSG may be forming a viscous gel layer on the tablet surface, which is impeding drug release.[9][11]	- Investigate the use of a more hydrolytically stable SSG grade (phosphorous cross-linked). [9]- Consider incorporating a portion of the SSG intragranularly and a portion extragranularly to optimize disintegration and dissolution.[1]	
API-Excipient Interaction: The API may be interacting with SSG or its degradation products (e.g., sodium glycolate) or other excipients under accelerated conditions, affecting its solubility.	- Conduct compatibility studies using techniques like DSC and FTIR to identify potential interactions.[15][16]	
Changes in Tablet Hardness: An increase in tablet hardness during the stability study can lead to slower dissolution.	- Re-evaluate the binder and its concentration in the formulation. Check for any changes in the physical properties of the excipients at elevated temperature and humidity.	

Data Presentation

Table 1: Accelerated Stability Study Data for Metformin HCl 500 mg Tablets (40° C / 75% RH) [17][18]

Test Parameter	Initial	1 Month	2 Months	3 Months	6 Months
Appearance	White, oblong	No change	No change	No change	No change
Hardness (kg/cm ²)	5.1 ± 0.2	5.0 ± 0.3	5.1 ± 0.2	5.2 ± 0.1	5.1 ± 0.3
Friability (%)	0.55	0.58	0.56	0.54	0.57
Drug Content (%)	99.8 ± 0.5	99.6 ± 0.7	99.5 ± 0.4	99.3 ± 0.6	99.1 ± 0.8
In-vitro Drug Release (%) after 8h	98.5	98.2	97.9	97.5	97.1



Data presented is representative and compiled from literature sources.[17][18]

Experimental Protocols

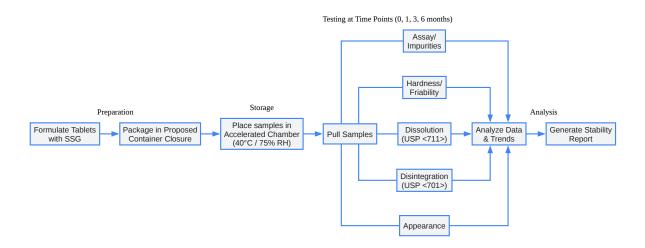
- 1. Disintegration Test for Uncoated Tablets (Adapted from USP <701>)[9][19]
- Apparatus: USP-compliant disintegration apparatus.
- Disintegration Medium: Water or other specified medium, maintained at 37 ± 2°C.
- Procedure:
 - Place one tablet in each of the six tubes of the basket-rack assembly.
 - If specified, add a disk to each tube.
 - Operate the apparatus, immersing the basket in the medium at a constant frequency.
 - Observe the tablets at the end of the time limit specified in the product monograph.
- Acceptance Criteria: All tablets should have disintegrated completely. If 1 or 2 tablets fail, repeat the test on 12 additional tablets. The requirement is met if not fewer than 16 of the total 18 tablets have disintegrated.
- 2. Dissolution Test for Immediate-Release Tablets (Adapted from USP <711>)[14][20]
- Apparatus: USP Apparatus 1 (basket) or 2 (paddle), as specified in the monograph.
- Dissolution Medium: Specified medium, equilibrated to 37 ± 0.5°C.
- Procedure:
 - Place the stated volume of the dissolution medium in the vessel.
 - Place one tablet in the apparatus.
 - Operate the apparatus at the specified rate.



- At the specified time points, withdraw a sample from a zone midway between the surface of the medium and the top of the basket or paddle.
- Analyze the sample for the amount of API dissolved using a validated analytical method (e.g., HPLC).
- Acceptance Criteria: The quantity of active ingredient dissolved must conform to the acceptance table provided in USP <711>, unless otherwise specified in the monograph.
- 3. Determination of **Sodium Glycolate** (Adapted from USP Monograph for Sodium Starch Glycolate)[19][21]
- Principle: This colorimetric test determines the level of sodium glycolate, a potential impurity in SSG.
- Procedure:
 - Prepare a test solution by dissolving a weighed amount of SSG in a mixture of acetic acid and water, followed by the addition of acetone and sodium chloride, and filtration.
 - Prepare a standard solution containing a known concentration of glycolic acid.
 - Treat both solutions with 2,7-dihydroxynaphthalene solution and heat in a water bath.
 - Cool the solutions and dilute with sulfuric acid.
 - Measure the absorbance of both solutions at 540 nm.
- Acceptance Criteria: The absorbance of the test solution should not be more than that of the standard solution (typically NMT 2.0%).

Visualizations

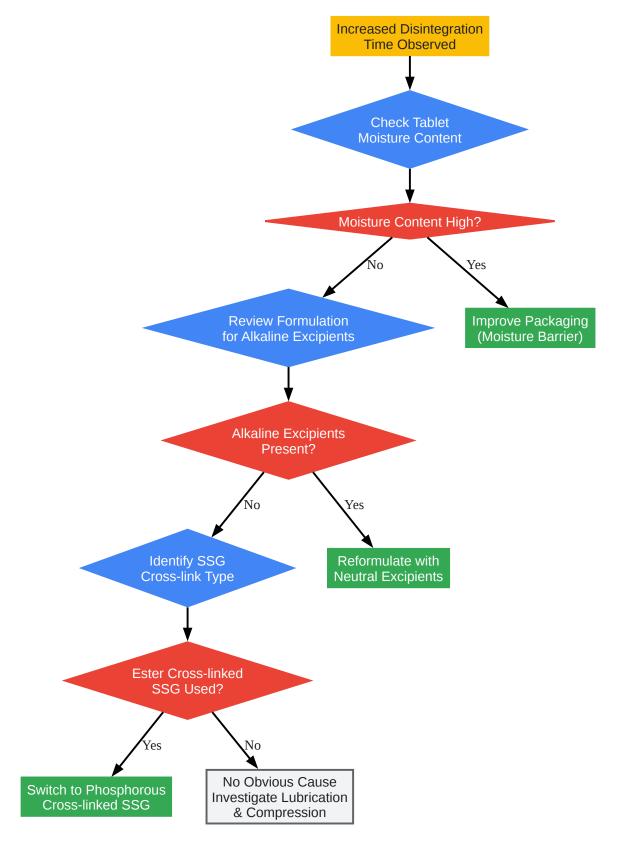




Click to download full resolution via product page

Caption: General workflow for accelerated stability testing.





Click to download full resolution via product page

Caption: Troubleshooting workflow for increased disintegration time.





Click to download full resolution via product page

Caption: Degradation pathway of ester cross-linked SSG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ijnrd.org [ijnrd.org]
- 2. mt.com [mt.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. scribd.com [scribd.com]
- 6. Determination of chloroacetic acid in Sodium Starch Glycolate [en.sheng-han.com]
- 7. japsonline.com [japsonline.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying cross-linking strength in sodium starch glycolate and its impact on tablet disintegration and dissolution [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]



- 14. An Overview of Factors Affecting Superdisintegrants Functionalities | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. Sodium Starch Glycolate [drugfuture.com]
- 20. Troubleshooting Dissolution Failures in Film-Coated Tablets During Stability Studies Pharma.Tips [pharma.tips]
- 21. usp.org [usp.org]
- To cite this document: BenchChem. [stability testing of formulations containing sodium starch glycolate under accelerated conditions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146980#stability-testing-of-formulations-containing-sodium-starch-glycolate-under-accelerated-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





